molecular formula C15H15NO3S B457007 N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide

Cat. No.: B457007
M. Wt: 289.4g/mol
InChI Key: GIUMGRDEXUKDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide is a synthetic organic compound that features a benzodioxole moiety linked to a thiophene ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination of the thiophene ring.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Brominated thiophene derivatives.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide involves its interaction with microtubules. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide is unique due to its combination of a benzodioxole moiety with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents.

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C15H15NO3S/c1-9-5-12(7-20-9)15(17)16-10(2)11-3-4-13-14(6-11)19-8-18-13/h3-7,10H,8H2,1-2H3,(H,16,17)

InChI Key

GIUMGRDEXUKDHN-UHFFFAOYSA-N

SMILES

CC1=CC(=CS1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC(=CS1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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